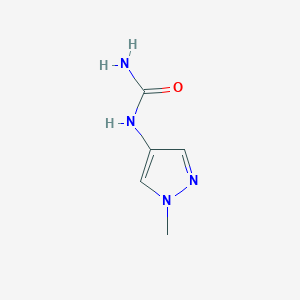

1-(1-methyl-1H-pyrazol-4-yl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-methylpyrazol-4-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-9-3-4(2-7-9)8-5(6)10/h2-3H,1H3,(H3,6,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNAYHKROBBARLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1 Methyl 1h Pyrazol 4 Yl Urea and Its Chemical Congeners

Direct Synthesis Routes to the 1-(1-methyl-1H-pyrazol-4-yl)urea Core and Related Pyrazolyl-Ureas

The most direct methods for constructing the pyrazolyl-urea scaffold involve the formation of the urea (B33335) moiety from a pre-existing aminopyrazole core. These routes are valued for their efficiency and the ready availability of starting materials.

Reaction of Aminopyrazoles with Isocyanates or Urea Derivatives

A primary and extensively utilized method for the synthesis of pyrazolyl-ureas is the reaction of an appropriate aminopyrazole with an isocyanate. arkat-usa.org This reaction is a versatile and high-yielding route to N,N'-disubstituted ureas. For instance, various 5-pyrazolyl-ureas are synthesized by reacting 5-aminopyrazoles with suitable phenyl isocyanates in a solvent like anhydrous toluene (B28343) under reflux conditions. nih.gov This method has been successfully applied to produce a wide range of derivatives by varying the substituents on both the aminopyrazole and the isocyanate partner. mdpi.comnih.gov The reaction of aminopyrazole 15 with 4-chlorophenyl isocyanate, for example, yields the corresponding urea. columbia.edu

Alternatively, the urea linkage can be formed through reaction with phosgene (B1210022) followed by an amine, or directly with other urea derivatives. mdpi.compsu.edu Microwave-assisted synthesis has also been shown to be an effective technique, significantly accelerating the reaction between 5-aminopyrazoles and isocyanates to furnish N-pyrazole ureas in excellent yields. psu.edursc.org The synthesis can also proceed through intermediate carbamates; for example, aminopyrazole intermediates can be converted to their phenyl carbamates, which then react with a corresponding amine to yield the final urea products. acs.org

The general scheme for this reaction is as follows:

R¹-Py-NH₂ + R²-N=C=O → R¹-Py-NH-C(O)NH-R²

Table 1: Examples of Pyrazolyl-Urea Synthesis via Isocyanate Reaction

| Aminopyrazole Precursor | Isocyanate/Carbamate (B1207046) | Product Type | Reference |

|---|---|---|---|

| 5-Amino-1H-pyrazole | Phenyl isocyanate | 5-Pyrazolyl-urea | nih.gov |

| 3-(pyridin-2-yl)-1H-pyrazol-5-amine | Phenyl carbamate intermediates | 5-Pyrazolyl-urea | acs.org |

| 1-Aroyl-5-aminopyrazoles | Aryl isocyanates | 1-Aroyl-5-pyrazolyl-urea | arkat-usa.org |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical pathway to complex molecules like pyrazolyl-ureas in a one-pot synthesis. researchgate.net These reactions combine three or more starting materials to form the final product, incorporating most or all of the atoms from the reactants. researchgate.net Various MCR protocols have been developed for the synthesis of pyrazole (B372694) derivatives under different conditions, including the use of catalysts, microwave irradiation, and ultrasonication. researchgate.netmdpi.com

For example, pyrano[2,3-c]pyrazole derivatives can be synthesized via a four-component reaction of hydrazine (B178648) hydrate, a β-ketoester, an aldehyde, and malononitrile. mdpi.comresearchgate.net Choline (B1196258) chloride/urea deep eutectic solvents have been employed as a green and efficient medium and catalyst for three- and four-component reactions to produce novel pyrazole and pyrano[2,3-c]pyrazole derivatives. frontiersin.orgbohrium.com These methods are advantageous due to their simplicity, reduced reaction times, and high yields. frontiersin.org

Functionalization Strategies on the Pyrazole Ring System

Beyond direct synthesis, the pyrazole core of pyrazolyl-urea compounds can be modified to introduce a diverse range of substituents, allowing for fine-tuning of the molecule's properties. The pyrazole ring is susceptible to functionalization at its carbon and nitrogen atoms. chim.it

Substituent Introduction at Specific Pyrazole Positions (e.g., Position 3, 5)

For example, libraries of 5-pyrazolyl-ureas have been synthesized where the substituent at position 3 is varied, such as with a tert-butyl group. mdpi.com Similarly, 3-ureido-substituted pyrazoles have been functionalized at position 4 with groups like methyl or ethoxycarbonyl. mdpi.comnih.gov The choice of substituents is often guided by structure-activity relationship (SAR) studies. For instance, moving a carboxyethyl substituent from position 4 to the less explored position 3 has been investigated to increase molecular diversity. nih.govmdpi.com The reactivity of the pyrazole ring allows for electrophilic substitution, typically at the C4 position, while nucleophilic attack can occur at C3 and C5, especially when suitable leaving groups are present. chim.it

Table 2: Examples of Substituent Introduction on the Pyrazole Ring

| Pyrazole Position | Introduced Substituent | Synthetic Context | Reference |

|---|---|---|---|

| Position 3 | tert-Butyl | To mimic other p38-inhibitors | nih.govmdpi.com |

| Position 4 | Methyl, Ethoxycarbonyl, Carboxy | Functionalization of 3-ureido-pyrazoles | mdpi.comnih.gov |

| Position 5 | Varied aryl groups with fluoro or trifluoromethyl substituents | To define SAR and increase lipophilicity | nih.gov |

Nitrogen Atom Alkylation/Arylation on the Pyrazole Ring

Modification of the pyrazole ring's nitrogen atoms (N1) is another critical strategy for diversification. N-alkylation and N-arylation introduce significant structural changes and can be achieved through various catalytic and non-catalytic methods.

N-alkylation can be performed using alkylating agents in the presence of a base. researchgate.net More advanced methods include acid-catalyzed N-alkylation using trichloroacetimidates, which provides a route to N-alkyl pyrazoles under mild conditions. mdpi.com Industrially viable methods may use catalysts like crystalline aluminosilicates to facilitate the reaction between a pyrazole and an alcohol or its derivative, yielding N-alkylpyrazoles with high efficiency. google.com

N-arylation of pyrazoles is commonly achieved through copper-catalyzed cross-coupling reactions (Ullmann condensation). acs.org These methods allow for the coupling of pyrazoles with aryl halides (iodides or bromides) to form N-arylpyrazoles. acs.orgresearchgate.net The use of copper(I) iodide (CuI) with diamine ligands has proven to be a general and effective catalytic system for the N-arylation of a wide range of nitrogen heterocycles, including pyrazoles. acs.org Recent developments have focused on achieving site-selective arylation on unsymmetrical pyrazoles by using copper catalysis with arynes, where ligand choice can direct the arylation to either nitrogen atom. sciety.org

Diversification of the Urea Linkage

The urea moiety itself serves as a versatile linker that can be chemically modified to alter the compound's properties. This includes N-alkylation of the urea nitrogens or replacement of the urea oxygen with other atoms.

To study the role of the urea linkage, analogues are often synthesized where the urea N-H groups are replaced. columbia.edu For example, N-methyl urea analogues can be prepared. One synthetic route involves generating a pyrazole isocyanate from the corresponding aminopyrazole and phosgene, followed by coupling with an N-methylated aniline. columbia.edu An alternative approach is the N-formylation of the aminopyrazole, followed by reduction to the N-methylaminopyrazole, which can then be reacted with an isocyanate to produce the N-methyl urea analogue. columbia.edu

Table 3: Diversification Strategies for the Urea Linkage

| Modification Type | Synthetic Method | Precursors | Reference |

|---|---|---|---|

| N-Methylation of Urea | Coupling of pyrazole isocyanate with N-methylaniline | Aminopyrazole, Phosgene, N-methyl-4-chloroaniline | columbia.edu |

| N-Methylation of Urea | Reaction of N-methylaminopyrazole with isocyanate | N-methylaminopyrazole, 4-chlorophenyl isocyanate | columbia.edu |

| Thiourea (B124793) Formation | Reaction with isothiocyanate | Aminopyrazole, 4-chlorophenyl isothiocyanate | columbia.edu |

Attachment of Variously Substituted Aryl and Alkyl Groups to the Urea Nitrogens

A primary strategy for diversifying the pyrazolyl-urea scaffold involves attaching a wide array of substituted aryl and alkyl groups to one or both of the urea nitrogen atoms. This is most commonly achieved through the reaction of an amino-pyrazole with an appropriate isocyanate or through the Curtius rearrangement of a pyrazole carbonyl azide (B81097) followed by reaction with an amine.

One of the most direct methods involves the reaction of an aminopyrazole with an alkyl or aryl isocyanate. nih.gov For instance, 3-ureido-substituted pyrazoles functionalized at position 4 have been synthesized by adding alkyl- or arylisocyanates to the corresponding 4-aminopyrazoles. nih.gov This approach allows for the direct incorporation of a desired substituent onto the terminal nitrogen of the urea moiety.

An alternative and highly effective method is based on the Curtius rearrangement. nih.govscispace.com This reaction typically begins with a pyrazole carboxylic acid, which is converted to the corresponding acyl azide. Gentle heating of the pyrazole acyl azide in an inert solvent like toluene causes it to rearrange into a highly reactive isocyanate intermediate. scispace.com This in situ generated isocyanate is not isolated but is immediately trapped by adding a primary or secondary amine to the reaction mixture, yielding the desired N,N'-disubstituted pyrazolyl-urea. scispace.com This method has been successfully used to prepare a series of 1-alkyl(aryl)-3-[4-(hydroxymethyl)-1Н-pyrazol-3-yl]ureas. nih.govscispace.com The process starts with 4-hydroxymethylpyrazole-3-carbonyl azides which react with various primary aliphatic and aromatic amines. scispace.com

The table below summarizes representative examples of this methodology.

| Starting Pyrazole Intermediate | Reagent (Amine/Isocyanate) | Resulting Substituent Group | Reference |

| 4-(Hydroxymethyl)pyrazole-3-carbonyl azide | Various primary aliphatic and aromatic amines | Alkyl, Aryl | nih.govscispace.com |

| 4-Aminopyrazole | Alkyl- or Arylisocyanate | Alkyl, Aryl | nih.gov |

| 5-Amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazol-4-ethyl carboxylate | Phenylisocyanates | Phenyl | nih.gov |

This versatility allows for the synthesis of large libraries of compounds with diverse lipophilic and electronic properties, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Analogues and Bioisosteres of the Urea Moiety (e.g., Thioureas)

Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. In the context of pyrazolyl-ureas, the urea linkage (-NH-C(O)-NH-) is a common target for such modification. The most prevalent bioisostere for urea is thiourea (-NH-C(S)-NH-), where the carbonyl oxygen is replaced by a sulfur atom. farmaciajournal.com

The synthesis of pyrazolyl-thioureas often parallels that of their urea counterparts. A common method involves reacting a pyrazole-carbonyl chloride with ammonium (B1175870) thiocyanate (B1210189) to generate a pyrazole-carbonyl isothiocyanate intermediate. This reactive intermediate is then treated with a desired aryl or alkyl amine to furnish the final N-acyl-N'-substituted thiourea. farmaciajournal.com Researchers have successfully synthesized a series of N-(1-methyl-1H-pyrazole-4-carbonyl)-N'-(aryl)-thioureas using this approach, which were subsequently evaluated for their biological activities. farmaciajournal.com

Beyond thioureas, other heterocyclic systems can also be considered as urea bioisosteres. For example, five-membered heterocycles such as oxadiazoles, thiadiazoles, and isoxazoles have been investigated as replacements for the urea group in other pharmacophores to maintain or improve biological activity while altering physical properties. nih.gov While the urea and thiourea moieties are classical, non-classical bioisosteres can offer different hydrogen bonding patterns, polarity, and metabolic stability. nih.govu-tokyo.ac.jp

The table below highlights the urea moiety and its primary bioisostere.

| Moiety | Chemical Structure | Key Feature | Representative Synthesis | Reference |

| Urea | -NH-C(O)-NH- | Carbonyl group (H-bond acceptor) | Aminopyrazole + Isocyanate | nih.gov |

| Thiourea | -NH-C(S)-NH- | Thiocarbonyl group | Pyrazole-carbonyl isothiocyanate + Amine | farmaciajournal.com |

Catalytic Approaches in Pyrazolyl-Urea Synthesis

The use of catalysts can significantly enhance the efficiency, selectivity, and environmental friendliness of synthetic routes to pyrazolyl-ureas and their precursors. Both metal-based and non-metallic catalysts have been employed.

Metal Catalysis: Transition metal catalysts, particularly palladium and copper, are instrumental in forming key C-C and C-N bonds necessary for constructing complex pyrazole precursors. For example, copper-catalyzed domino C-N coupling/hydroamination reactions have been reported for pyrazole synthesis. mdpi.com Similarly, Pd/Cu-catalyzed reactions involving acid chlorides, terminal alkynes, and hydrazine provide access to 3,5-diaryl-1H-pyrazoles, which can then be elaborated into urea derivatives. mdpi.com Nano-catalysts, such as nano-ZnO, have also been described as efficient and green catalysts for the synthesis of substituted pyrazoles via condensation reactions, offering benefits like high yields and short reaction times. mdpi.com

Organocatalysis: An interesting and green catalytic approach involves using urea or thiourea itself as a catalyst. nih.govmerckmillipore.com These simple and inexpensive molecules have been shown to effectively catalyze the condensation of pyrazole-4-carboxaldehydes with compounds like 2,4-thiazolidinedione (B21345) under solvent-free conditions at elevated temperatures. nih.govmerckmillipore.com This method is eco-friendly, high-yielding, and avoids the use of toxic metal catalysts. nih.gov

Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis, Grinding)

To accelerate reaction rates, improve yields, and promote green chemistry principles, researchers have adopted advanced synthetic techniques for the preparation of pyrazolyl-ureas and related heterocycles.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for the rapid synthesis of N-pyrazole ureas. psu.edursc.org This technique uses microwave energy to heat reactions directly and efficiently, often leading to dramatic reductions in reaction times—from hours to minutes—and improved product yields. psu.edunih.gov For example, the synthesis of 5-aminopyrazoles, key precursors for pyrazolyl-ureas, is achieved in excellent yields by the microwave-assisted condensation of substituted hydrazines and β-ketoesters. psu.edursc.org The subsequent conversion to N-pyrazole ureas by treatment with an isocyanate is also amenable to microwave heating. psu.edu The rapid synthesis of the potent p38α inhibitor BIRB 796, a complex N-pyrazole urea, has been successfully demonstrated using microwave-assisted methods for multiple steps, including the final urea formation. psu.edursc.org

Grinding (Mechanochemistry): Solvent-free grinding, a form of mechanochemistry, is an environmentally benign technique that involves the grinding of solid reactants together, sometimes with a catalytic amount of a substance. ekb.egchowgules.ac.in This method eliminates the need for potentially toxic solvents, often simplifies work-up procedures, and can lead to the formation of products that are difficult to obtain through conventional solution-phase chemistry. chowgules.ac.in The synthesis of various pyrazole and pyrazolone (B3327878) derivatives has been achieved using grinding techniques, with reactions between a 4-bromopyrazolone and urea or thiourea furnishing aminopyrazolone (B8391566) precursors. ekb.eg Neat grinding has also been used for the synthesis of pyrano[2,3-c]pyrazole derivatives, demonstrating the broad applicability of this solvent-free approach in pyrazole chemistry. researchgate.netnih.gov

Advanced Spectroscopic and Structural Characterization of Pyrazolyl Urea Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Specific ¹H NMR, ¹³C NMR, and 2D NMR spectroscopic data for 1-(1-methyl-1H-pyrazol-4-yl)urea are not available in the reviewed literature. While NMR data exists for many complex derivatives containing the 1-methyl-1H-pyrazol-4-yl urea (B33335) core, these values are influenced by the additional substituents and cannot be directly attributed to the parent compound. columbia.edunih.govnih.gov

Infrared (IR) and UV-Visible Spectroscopy in Molecular Characterization

Detailed experimental Infrared (IR) and UV-Visible spectroscopic data for this compound have not been located in the available scientific literature. Reports on related but more complex structures describe the characteristic vibrational modes for urea and pyrazole (B372694) moieties, but this information is specific to those molecules and not the parent compound. nih.govfarmaciajournal.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Specific mass spectrometry data, including molecular weight determination and fragmentation analysis for this compound, is not present in the surveyed research. While mass spectra are reported for numerous derivatives, this data is not transferable to the title compound. columbia.edunih.govnih.gov

X-ray Crystallography for Solid-State Structural Determination

A crystal structure for this compound has not been published or deposited in crystallographic databases. Therefore, an analysis of its specific molecular conformation and hydrogen bonding networks is not possible. Crystallographic data for related, more complex pyrazolyl-ureas show diverse conformations and intermolecular interactions, but these are dictated by the full molecular structure of those specific compounds. columbia.edu

Without X-ray crystallographic data for this compound, a definitive analysis of its solid-state molecular conformation is not feasible.

An analysis of the hydrogen bonding networks and other intermolecular interactions for this compound cannot be conducted without its crystal structure.

Computational and Theoretical Investigations of 1 1 Methyl 1h Pyrazol 4 Yl Urea Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory, ONIOM Method)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of pyrazolyl-urea derivatives. Methods like Density Functional Theory (DFT) and the N-layered Integrated Molecular Orbital and Molecular Mechanics (ONIOM) are frequently employed. mdpi.comacs.orgresearchgate.net DFT is widely used to predict molecular properties like geometries, vibrational frequencies, and electronic characteristics for various pyrazole (B372694) and urea-containing compounds. researchgate.netresearchgate.netmalayajournal.orgdergipark.org.tr The ONIOM method, a hybrid QM/MM approach, is particularly useful for studying large systems, such as an inhibitor bound to a protein active site. mdpi.comresearchgate.net It allows for a high-level quantum mechanical treatment of the core region (e.g., the ligand and key active site residues) while the rest of the protein is handled with a more computationally efficient molecular mechanics force field. acs.orgresearchgate.net This approach has been successfully used to investigate the interaction of urea-based sulfonamide ligands with human carbonic anhydrase II (hCA II), providing inhibition constants consistent with experimental data. mdpi.com

Geometry optimization using DFT, often with the B3LYP functional, is a standard first step in theoretical studies to find the most stable three-dimensional conformation of a molecule. malayajournal.orgdergipark.org.tr Following optimization, analyses of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are conducted. nih.gov The energies of HOMO and LUMO and their energy gap (ΔEg) are crucial parameters for determining a molecule's kinetic stability, chemical reactivity, and charge transfer characteristics. nih.govtandfonline.comrjptonline.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity. malayajournal.org For pyrazole derivatives, these calculations help understand their electronic charge distribution and reactivity. tandfonline.comresearchgate.net

The Molecular Electrostatic Potential (MEP) is another critical property derived from quantum chemical calculations. researchgate.net The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. researchgate.net This is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. dtic.mil For pyrazolyl-urea derivatives, the MEP can identify sites prone to electrophilic or nucleophilic attack and highlight the hydrogen bond donor and acceptor capabilities of the urea (B33335) and pyrazole moieties, which are critical for protein-ligand interactions. researchgate.netdtic.mildntb.gov.ua For instance, studies on pyrazole derivatives have used MEP analysis to predict reactive sites. researchgate.netresearchgate.net Similarly, the minimum molecular electrostatic potential (Vmin) has been calculated for pyrazole urea derivatives to estimate hydrogen bond acceptor strength, providing insights into transport properties. nih.gov

| Parameter | Description | Significance in Pyrazolyl-Urea Research |

| Geometry Optimization | Calculation of the lowest energy, most stable 3D structure of a molecule. | Provides the foundational structure for all subsequent computational analyses. |

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. | Indicates the molecule's electron-donating capacity, relevant for reaction mechanisms and charge-transfer interactions. researchgate.netmalayajournal.org |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. | Indicates the molecule's electron-accepting capacity, crucial for understanding reactivity. researchgate.netmalayajournal.org |

| HOMO-LUMO Gap (ΔEg) | The energy difference between the HOMO and LUMO (ΔEg = ELUMO - EHOMO). | A key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. malayajournal.orgnih.gov |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the surface of a molecule. | Visualizes charge distribution, predicts sites for electrophilic and nucleophilic attack, and identifies regions for hydrogen bonding. researchgate.netresearchgate.netdtic.mil |

Certain pyrazole derivatives have been investigated for their non-linear optical (NLO) properties, which are important for applications in optoelectronics. nih.govresearchgate.net Computational methods, particularly DFT, are used to calculate key NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀). tandfonline.comresearchgate.net Urea is a standard reference material for NLO studies. researchgate.netresearchgate.net Theoretical calculations have shown that some pyrazole-based compounds exhibit significantly higher hyperpolarizability values than urea, suggesting their potential as NLO materials. nih.govresearchgate.netresearchgate.net The presence of electron-donating and electron-accepting groups within the molecular structure, which facilitates intramolecular charge transfer, is a key factor for enhancing NLO properties. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze how a small molecule (ligand), such as a 1-(1-methyl-1H-pyrazol-4-yl)urea derivative, interacts with a biological macromolecule (receptor), typically a protein. chemmethod.comresearchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site. researchgate.net This method has been extensively applied to pyrazolyl-urea scaffolds to understand their inhibitory mechanisms against various protein targets, including p38 MAP kinase, succinate (B1194679) dehydrogenase, and proteins from Plasmodium falciparum. nih.govnih.govcolumbia.edunih.gov

For example, docking studies of N-pyrazole, N'-aryl ureas with p38 MAP kinase revealed that these inhibitors bind to a region distinct from the ATP-binding site, which is exposed when the activation loop adopts a specific "DFG-out" conformation. columbia.edunih.govacs.org The simulations highlighted crucial interactions: the two urea NH groups form strong hydrogen bonds with the side chain of a glutamate (B1630785) residue (Glu71), while the urea carbonyl oxygen forms a hydrogen bond with the backbone amide of an aspartate residue (Asp168). columbia.edunih.gov The pyrazole ring and its substituents engage in hydrophobic interactions within the binding pocket. columbia.eduacs.org Similarly, docking simulations of a 5-pyrazolyl-urea derivative with USP-7 identified a network of hydrogen bonds stabilizing the complex, involving residues like Asp295, Glu785, and Arg788. mdpi.com

These studies not only predict the binding pose but also provide a "docking score" or an estimate of the binding affinity, which helps in prioritizing compounds for synthesis and biological testing. chemmethod.com

| Target Protein | Key Interacting Residues | Type of Interactions | Reference |

| p38 MAP Kinase | Glu71, Asp168 | Hydrogen bonds from urea NHs to Glu71; Hydrogen bond from urea C=O to Asp168 backbone; Hydrophobic interactions with pyrazole substituents. | columbia.edunih.gov |

| USP-7 | Asp295, Glu785, Arg788 | Hydrogen bonds involving urea NH and C=O groups; Cation-π interaction with pyrazole ring. | mdpi.com |

| MTIP (P. falciparum) | Phe149, Met148, Asn167 | Interactions with pyrazole ring substituents (R1, R3) and the urea linker group (R2). | nih.gov |

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and conformational flexibility. frontiersin.orgacs.org MD simulations can assess the stability of the binding mode predicted by docking and analyze the conformational changes in both the ligand and the protein upon binding. researchgate.net For pyrazolyl-urea inhibitors of p38 kinase, the flexibility of the ureido linker is a key factor controlling inhibitor potency, as it allows the substituent groups to orient themselves optimally within different subpockets of the active site. mdpi.com MD simulations can explore these conformational possibilities.

Analysis of protein-protein complexes by MD simulations shows that binding interfaces can rearrange into stable substates with different residue-residue contacts, highlighting the dynamic nature of these interactions. frontiersin.org Similar principles apply to protein-ligand complexes, where simulations can reveal the conformational landscape of the pyrazolyl-urea scaffold within the binding site and in solution. nih.gov

Structure-Based Molecular Design Principles Applied to Pyrazolyl-Urea Scaffolds

The insights gained from computational studies, particularly from X-ray crystallography and molecular docking, form the basis of structure-based drug design. This approach has been highly successful for the pyrazolyl-urea scaffold. mdpi.comnih.govnih.gov By understanding the key interactions between an initial lead compound and its protein target, medicinal chemists can rationally design new derivatives with improved potency and selectivity.

Key design principles for pyrazolyl-urea scaffolds include:

Exploiting the DFG-out Conformation: For kinase inhibitors like those targeting p38, a major strategy involves designing molecules that specifically bind to and stabilize the inactive "DFG-out" conformation. This exposes an allosteric pocket adjacent to the ATP site, which can be occupied by bulky hydrophobic groups on the pyrazole ring (e.g., a tert-butyl group) to achieve high affinity and selectivity. columbia.eduacs.org

Optimizing Hydrogen Bonding: The urea moiety is a critical pharmacophore, acting as both a hydrogen bond donor and acceptor. nih.govnih.gov Design strategies often focus on maintaining or enhancing the key hydrogen bonds with the protein backbone or specific residues, as seen with the interactions with Glu71 and Asp168 in p38. nih.govcolumbia.edu

Modulating Hydrophobic Interactions: The substituents on both the pyrazole ring and the second urea nitrogen can be modified to optimize hydrophobic interactions within the binding pocket. For example, replacing a phenyl group with a naphthalene (B1677914) moiety in p38 inhibitors led to improved binding. columbia.edu

Structure-Activity Relationship (SAR) Guided Design: Computational predictions are combined with experimental data to build SAR models. nih.gov For instance, in the development of inhibitors for a Plasmodium falciparum protein, docking studies suggested specific regions of the pyrazolyl-urea molecule (R1, R2, and R3 groups) interact with different amino acids, guiding the synthesis of over 50 analogs to establish a clear SAR. nih.govacs.org This iterative process of design, synthesis, and testing is a hallmark of modern drug discovery. acs.org

Through these computational and theoretical approaches, the pyrazolyl-urea scaffold has been successfully optimized for a wide range of biological targets, leading to the development of potent and selective inhibitors. mdpi.comnih.govacs.org

Molecular Mechanisms of Action of 1 1 Methyl 1h Pyrazol 4 Yl Urea Derivatives

The 1-(1-methyl-1H-pyrazol-4-yl)urea scaffold is a key structural motif found in a variety of potent, small-molecule kinase inhibitors. dntb.gov.ua These compounds have garnered significant interest in medicinal chemistry due to their ability to target and modulate the activity of protein kinases, enzymes that play a critical role in cellular signaling pathways. dntb.gov.uanih.gov Alterations in kinase activity are frequently implicated in diseases such as cancer and inflammatory disorders, making them important therapeutic targets. dntb.gov.uanih.gov The derivatives of this pyrazole-urea core often exhibit their inhibitory effects through sophisticated molecular mechanisms, including allosteric inhibition and the stabilization of specific inactive kinase conformations.

p38 MAP Kinase Inhibition (e.g., BIRB 796)

A prominent example of a kinase inhibitor built upon the pyrazolyl urea (B33335) scaffold is BIRB 796 (also known as doramapimod). nih.govnih.gov This compound is a highly potent and extensively studied inhibitor of p38 mitogen-activated protein (MAP) kinase, particularly the p38α isoform. nih.govnih.govmdpi.com The p38 MAPK pathway is a central regulator of inflammatory cytokine production, and its inhibition is a key strategy for treating inflammatory diseases. nih.govopnme.comopnme.com BIRB 796 distinguishes itself from many other kinase inhibitors through its unique allosteric mechanism of action. nih.govacs.org

Most kinase inhibitors function by binding to the highly conserved ATP-binding pocket of the enzyme, directly competing with the endogenous ATP substrate for binding. columbia.educolumbia.edu In contrast, BIRB 796 and other diaryl urea compounds employ a different strategy. They bind to an allosteric site on the p38 MAP kinase, which is a pocket that is spatially distinct from the ATP-binding site. nih.govmdpi.comopnme.comacs.org This allosteric binding does not directly block ATP from binding but rather stabilizes a specific conformation of the kinase that is incompatible with catalysis. mdpi.comcolumbia.edu By binding to this allosteric pocket, BIRB 796 indirectly competes with ATP, representing a novel mechanism of kinase inhibition. nih.govnih.govacs.orgcolumbia.edu This mechanism is characterized by slow binding kinetics, as the binding event requires a significant conformational change within the enzyme. opnme.comopnme.comcolumbia.edu

The activity of protein kinases is tightly regulated by their conformational state, particularly the orientation of a conserved three-amino-acid motif known as the DFG (Asp-Phe-Gly) loop, located at the start of the activation loop. opnme.comopnme.comnih.gov In the active state, the kinase adopts a "DFG-in" conformation, where the aspartate (Asp) residue faces into the active site to coordinate magnesium ions for ATP catalysis, and the phenylalanine (Phe) residue is positioned within a hydrophobic pocket.

BIRB 796 specifically binds to and stabilizes the "DFG-out" conformation. opnme.comcolumbia.edunih.govresearchgate.net In this inactive state, the DFG motif undergoes a significant flip, causing the Phe residue to move out of its pocket and occupy the ATP-binding site, while the Asp residue faces outward. mdpi.comnih.gov This DFG-out conformation is catalytically incompetent and incompatible with ATP binding because the Phe side chain creates a steric clash with the phosphate (B84403) groups of ATP. mdpi.comnih.gov The ability of BIRB 796 to induce and stabilize this inactive state is central to its inhibitory potency. opnme.comcolumbia.edu This stabilization also interferes with the ability of upstream kinases, such as MKK6, to recognize and activate p38α. acs.org

The high-affinity binding of BIRB 796 to the allosteric pocket of p38 is mediated by a series of specific interactions with key amino acid residues. The urea moiety of the inhibitor forms a crucial bidentate hydrogen bond with the side chain carboxylate of a conserved glutamate (B1630785) residue, Glu71, in the αC helix. columbia.educolumbia.edu

The allosteric pocket itself is formed by the conformational change of the DFG motif. columbia.edu The binding of BIRB 796 involves interactions with residues of this motif, including Asp168 and Phe169 (in p38α nomenclature, corresponding to Asp567 and Phe568 in PYK2). nih.govresearchgate.net The Phe169 side chain, in its "out" position, moves approximately 11 Å to sandwich the naphthyl group of BIRB 796 against the gatekeeper residue. researchgate.net The urea carbonyl group of the inhibitor also forms a hydrogen bond with the amide backbone of the DFG motif's aspartate residue. nih.gov Furthermore, the tolyl group on the pyrazole (B372694) ring of BIRB 796 engages in favorable hydrophobic interactions with the side chain of Glu71. columbia.edu

| Inhibitor | Target Kinase | IC50 (nM) | Binding Mode | Key Interacting Residues |

| BIRB 796 | p38α MAPK | 38 opnme.com | Allosteric (DFG-out) | Glu71, Asp168, Phe169 columbia.eduresearchgate.net |

| BIRB 796 | p38β MAPK | 61 nih.gov | Allosteric (DFG-out) | N/A |

| BIRB 796 | p38γ MAPK | 200 nih.gov | Allosteric (DFG-out) | N/A |

| BIRB 796 | p38δ MAPK | 520 opnme.com | Allosteric (DFG-out) | N/A |

Aurora Kinase Inhibition

The pyrazol-4-yl urea scaffold is not limited to p38 MAPK inhibition and has been successfully adapted to target other critical cancer-related kinases. dntb.gov.uaacs.org A notable class of targets is the Aurora kinase family (A and B), which are serine/threonine kinases that play essential roles in regulating mitosis. nih.govnih.gov

Fragment-based drug discovery efforts led to the development of AT9283, a multitargeted inhibitor featuring the pyrazol-4-yl urea core. acs.orgnih.gov AT9283 was identified as a potent inhibitor of both Aurora A and Aurora B kinases, with IC₅₀ values in the low nanomolar range. acs.orgnih.gov Inhibition of Aurora B by these compounds leads to a characteristic polyploid cellular phenotype, a hallmark of failed cytokinesis. acs.orgnih.gov Another series of derivatives, the (7-aryl-1,5-naphthyridin-4-yl)ureas, also demonstrated excellent inhibitory activity against Aurora kinases. nih.gov The most active compound from this series, 1-cyclopropyl-3-[7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]urea, showed high potency, particularly against Aurora A. nih.gov

| Inhibitor | Target Kinase | IC50 (nM) |

| AT9283 | Aurora A | 3 nih.gov |

| AT9283 | Aurora B | 3 nih.gov |

| 1-cyclopropyl-3-[7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]urea (49) | Aurora A | 13 nih.gov |

| 1-cyclopropyl-3-[7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]urea (49) | Aurora B | 107 nih.gov |

JAK2, Flt-3, and Abl (T315I) Kinase Inhibition

A key advantage of certain pyrazol-4-yl urea derivatives is their ability to inhibit multiple kinases, a profile that can be beneficial for treating complex diseases like cancer. AT9283, in addition to its potent Aurora kinase activity, was found to inhibit several other oncogenic kinases. acs.orgnih.gov

These include Janus kinase 2 (JAK2), a key mediator in cytokine signaling often dysregulated in myeloproliferative neoplasms, and Flt-3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia. acs.orgresearchgate.net Crucially, AT9283 also demonstrates potent activity against the T315I "gatekeeper" mutant of the Bcr-Abl kinase. acs.orgnih.gov The T315I mutation confers resistance to standard Bcr-Abl inhibitors like imatinib, making it a significant challenge in the treatment of chronic myeloid leukemia. acs.org The ability of AT9283 to inhibit this resistant mutant highlights the versatility of the pyrazol-4-yl urea scaffold in overcoming drug resistance. acs.orgnih.gov Even BIRB 796 has been reported to bind and inhibit the ABL(T315I) kinase. cellgs.com

| Inhibitor | Target Kinase | IC50 (nM) |

| AT9283 | JAK2 | 1.2 acs.org |

| AT9283 | JAK3 | 1.1 researchgate.net |

| AT9283 | Flt-3 | 1.4 researchgate.net |

| AT9283 | Abl (T315I) | 4 nih.gov |

RET Kinase Inhibition

Derivatives of this compound have been investigated as inhibitors of the Rearranged during Transfection (RET) kinase, a receptor tyrosine kinase implicated in the development of various cancers. Alterations in the RET proto-oncogene can lead to its constitutive activation, driving tumor growth. The development of small molecule inhibitors targeting RET is a key strategy in cancer therapy. nih.gov

One area of research has focused on developing potent inhibitors that can overcome resistance to existing therapies. For instance, a series of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives has been designed to inhibit both wild-type RET and its solvent-front mutants, which are a common cause of acquired resistance to drugs like selpercatinib (B610774). nih.gov The representative compound from this series, 20p , demonstrated significant inhibitory activity against RET solvent-front mutations (RETG810R, RETG810S, and RETG810C) with IC₅₀ values in the low nanomolar range, making it substantially more potent than selpercatinib against these resistant forms. nih.gov

Another approach has utilized a fragment-based discovery strategy to identify pyrazoloadenine inhibitors of RET. In these studies, a 1-methyl-1H-pyrazole fragment was identified as a potent binder to the kinase back pocket of RET. nih.gov This fragment-based approach led to the development of highly selective and potent RET inhibitors. nih.gov

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 20p | RETG810R | 5.7 | nih.gov |

| 20p | RETG810S | 8.3 | nih.gov |

| 20p | RETG810C | 6.1 | nih.gov |

| Selpercatinib | RETG810R | 95.3 | nih.gov |

| Selpercatinib | RETG810S | 244.1 | nih.gov |

| Selpercatinib | RETG810C | 125.6 | nih.gov |

| 1-methyl-1H-pyrazole 4d | RET | 1044 | nih.gov |

Syk Kinase Inhibition and Downstream Signaling Pathway Modulation

The this compound scaffold is also found in multitargeted kinase inhibitors that exhibit activity against Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. nih.gov

A notable example is AT9283 , a pyrazol-4-yl urea derivative, which has been identified as a potent inhibitor of Syk. nih.govkoreascience.kr AT9283 has been shown to suppress mast cell-mediated allergic responses by directly inhibiting Syk activity. nih.govkoreascience.kr In mast cells, the crosslinking of the high-affinity IgE receptor (FcεRI) by antigen-IgE complexes initiates a signaling cascade in which Syk plays a pivotal role. nih.gov Inhibition of Syk by AT9283 leads to the suppression of downstream signaling events, including the activation of LAT (Linker for Activation of T-cells), a key substrate of Syk. koreascience.kr This, in turn, prevents the activation of further downstream molecules like PLCγ1 and Akt, as well as MAP kinases such as JNK, Erk1/2, and p38. koreascience.kr The ultimate effect is the inhibition of mast cell degranulation and the release of inflammatory mediators. nih.govkoreascience.kr

| Parameter | IC₅₀ (µM) | Reference |

|---|---|---|

| Degranulation | ~0.58 | koreascience.kr |

| IL-4 Secretion | ~0.09 | koreascience.kr |

| TNF-α Secretion | ~0.19 | koreascience.kr |

MET Kinase Inhibition

The mesenchymal-epithelial transition factor (MET) is a receptor tyrosine kinase that, when deregulated, is implicated in various human cancers. acs.org Several kinase inhibitors incorporating the this compound or a related pyrazole moiety have been developed to target MET.

One such example is AMG 458 , a potent and selective c-Met inhibitor. This compound features a pyrazolone (B3327878) core with a pendent hydroxyalkyl side chain that confers selectivity for c-Met over other kinases like VEGFR2. acs.org Another notable compound is (R)-6-(1-(8-fluoro-6-(1-methyl-1H-pyrazol-4-yl)- koreascience.krnih.govnih.govtriazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG-337) , which is a potent and selective inhibitor of MET. acs.org

Furthermore, research into 2-methyl-2-(4-(3-methyl-8-(1-methyl-1H-pyrazol-4-yl)-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)propanenitrile has demonstrated potent inhibition of MET. acs.org The 1-methyl-1H-pyrazol-4-yl group in these molecules plays a crucial role in their binding to the MET kinase.

Fibroblast Growth Factor Receptor (FGFR) Inhibition (e.g., Erdafitinib Scaffold)

The this compound scaffold is a key structural feature of Erdafitinib , an orally bioavailable, pan-fibroblast growth factor receptor (FGFR) inhibitor. cancer.gov FGFRs are a family of receptor tyrosine kinases (FGFR1-4) that are essential for cell proliferation, differentiation, and survival. medkoo.com Genetic alterations in FGFR genes can lead to their constitutive activation and are implicated in various cancers, including urothelial carcinoma. researchgate.netnih.gov

Erdafitinib, which contains a 3-(1-methyl-1H-pyrazol-4-yl)quinoxaline moiety, is a reversible, ATP-competitive inhibitor that binds to the inactive conformation of FGFRs. researchgate.netnih.gov It demonstrates dose-dependent inhibition of FGFR1, FGFR2, FGFR3, and FGFR4. researchgate.net Molecular docking studies have revealed that Erdafitinib forms hydrophobic interactions with several residues in the FGFR3 kinase domain, including Leu478, Val486, Lys508, Val555, and Leu624, and establishes hydrogen bonds with Ala558 and Asn562. nih.gov

| Target | IC₅₀ (nM) | Reference |

|---|---|---|

| FGFR1 | 1.2 | medkoo.comresearchgate.net |

| FGFR2 | 2.5 | medkoo.comresearchgate.net |

| FGFR3 | 3.0 | medkoo.comresearchgate.net |

| FGFR4 | 5.7 | medkoo.comresearchgate.net |

Soluble Epoxide Hydrolase (sEH) and Cyclooxygenase-2 (COX-2) Dual Inhibition

The this compound scaffold has been incorporated into dual inhibitors of soluble epoxide hydrolase (sEH) and cyclooxygenase-2 (COX-2). nih.gov Both sEH and COX-2 are enzymes involved in the arachidonic acid cascade, which plays a significant role in inflammation and pain. nih.govnih.gov The dual inhibition of these two enzymes is a therapeutic strategy aimed at simultaneously reducing pro-inflammatory prostaglandins (B1171923) and increasing the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs). nih.gov

A series of dual inhibitors featuring a 1,5-diarylpyrazole and a urea moiety have been synthesized and evaluated. nih.gov In these compounds, the diarylpyrazole portion targets COX-2, while the urea group is designed to inhibit sEH. nih.gov One such dual inhibitor, 4-(5-phenyl-3-{3-[3-(4-trifluoromethyl-phenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide (PTUPB) , has been shown to be more effective at attenuating inflammatory pain in vivo than either a selective COX-2 inhibitor or a selective sEH inhibitor alone. nih.gov

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

Derivatives containing the this compound moiety have been explored as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. nih.gov TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons (low pH). nih.gov It is a key player in pain perception, making it an attractive target for the development of new analgesics. nih.gov

Mode-Selective Antagonism and Hydrogen Bonding Interactions with TRPV1 Residues

A significant challenge in the development of TRPV1 antagonists has been the side effect of hyperthermia. This has led to the pursuit of "mode-selective" antagonists that can differentiate between the various activation modes of the channel. nih.gov Research has focused on developing compounds that potently block capsaicin-induced activation while having less of an effect on proton-induced activation. nih.govnih.gov

Other Enzyme and Receptor Interactions (e.g., Carbonic Anhydrase)

While the primary therapeutic targets of many pyrazole urea derivatives are often kinases, this chemical scaffold has demonstrated significant interactions with other enzyme systems. A notable example is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. Research into 4-pyrazolyl-urea derivatives has revealed their potential as potent inhibitors of several human carbonic anhydrase (hCA) isoforms.

It is important to note that while the specific compound This compound is the parent structure for this class, the available scientific literature primarily focuses on more complex derivatives, particularly those incorporating a benzenesulfonamide (B165840) moiety attached to the pyrazole ring. This substitution pattern is a well-established pharmacophore for carbonic anhydrase inhibition.

Recent studies have explored a series of novel 4-(pyrazolyl)benzenesulfonamide ureas for their inhibitory activity against tumor-associated hCA isoforms IX and XII. These isoforms are implicated in the acidification of the tumor microenvironment, which contributes to chemotherapy resistance. The general structure of these inhibitors involves a 4-(1H-pyrazol-1-yl)benzenesulfonamide core, with a urea linkage at the 4-position of the pyrazole ring, which is further substituted with various aryl groups.

The research has yielded compounds with significant inhibitory constants (Kᵢ) against various hCA isoforms. For instance, a series of 4-(pyrazolyl)benzenesulfonamide ureas demonstrated Kᵢ values in the nanomolar range against hCA IX and hCA XII. Specifically, compound SH7s from this series showed outstanding inhibitory activity against hCA IX with a Kᵢ of 15.9 nM.

The table below summarizes the inhibitory activity of selected 4-(pyrazolyl)benzenesulfonamide urea derivatives against different human carbonic anhydrase isoforms.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| SH7a | >10000 | 255.4 | 67.6 | 65.7 |

| SH7s | >10000 | 200.1 | 15.9 | 55.2 |

Data sourced from a study on 4-(pyrazolyl)benzenesulfonamide ureas as carbonic anhydrase inhibitors.

In addition to direct enzyme inhibition, some pyrazole derivatives have been investigated for their potential to overcome hypoxia-mediated chemo-sensitization in colorectal cancer cells by targeting hCA IX and XII.

Furthermore, other studies on pyrazoline benzenesulfonamides, which share structural similarities with the pyrazolyl urea derivatives, have also reported potent carbonic anhydrase inhibitory activity. These compounds showed inhibition constants in the nanomolar range against hCA I and hCA II isoforms. This underscores the significance of the pyrazole-benzenesulfonamide scaffold in designing effective carbonic anhydrase inhibitors.

While the direct enzymatic or receptor interaction data for This compound is not extensively documented in current literature, the research on its structural analogs strongly indicates that the 4-pyrazolyl urea scaffold is a viable platform for developing potent inhibitors of carbonic anhydrase, among other potential biological targets.

Advanced Research Applications and Methodological Considerations

Utilization as Molecular Probes in Biological Systems

Derivatives of 1-(1-methyl-1H-pyrazol-4-yl)urea have emerged as powerful molecular probes, primarily for studying the function and structure of protein kinases. nih.gov Due to their ability to selectively bind to and inhibit specific kinases, these compounds allow researchers to dissect complex signaling cascades implicated in various diseases.

One of the most prominent applications is in the study of mitogen-activated protein (MAP) kinases, such as p38. nih.govnih.gov Pyrazolyl-urea compounds have been designed to bind to a specific allosteric site on p38 kinase, which is exposed only when the enzyme is in an inactive conformation (the "DFG-out" state). columbia.edu This unique binding mode, distinct from traditional ATP-competitive inhibitors, makes them highly selective probes to investigate the consequences of p38 inhibition. columbia.eduacs.org By using these molecules, researchers can explore the downstream effects of blocking the p38 pathway, which is crucial in inflammation and cellular stress responses. nih.govcolumbia.edu

Furthermore, pyrazolyl-urea derivatives, such as AT9283, serve as multi-targeted kinase inhibitors, acting on Aurora kinases (A and B), JAK2, and Abl. acs.orgresearchgate.netnih.gov This polypharmacology allows them to be used as probes to understand the interconnectedness of different signaling pathways in cancer. For example, inhibiting Aurora kinases with these compounds induces a distinct cellular phenotype (polyploidy), providing a clear readout to study the roles of these kinases in mitosis and cell cycle regulation. acs.orgnih.gov The ability to generate X-ray crystallographic structures of these compounds in complex with their target kinases provides invaluable atomic-level insights into the molecular interactions driving their inhibitory activity. acs.orgpsu.edu

Strategies for Optimizing In Vitro Biochemical and Cellular Performance

A significant focus of research is the optimization of the drug-like properties of pyrazolyl-urea compounds to improve their utility in both biochemical and cellular assays. Key parameters targeted for enhancement include cellular potency, metabolic stability, and plasma protein binding.

Cellular Potency

Increasing the potency of these compounds in cell-based assays is a primary objective. Structure-activity relationship (SAR) studies have shown that modifications at various positions on the pyrazolyl-urea scaffold can dramatically impact cellular activity. For instance, in a series of p38 inhibitors, replacing a methyl group on the pyrazole (B372694) nitrogen with a phenyl group improved binding potency by 40-fold. columbia.edu Further optimization by introducing a tolyl group led to a 100-fold increase in plasma concentration in mouse models, which, combined with improved cellular activity, resulted in an orally active compound. columbia.edu

In the development of Aurora kinase inhibitors, reinforcing a twisted conformation of the terminal phenyl ring by introducing ortho-fluoro substituents was a successful strategy to improve enzyme and cellular potency. psu.edu Similarly, replacing the phenyl ring with a cyclohexyl group also led to increased affinity for Aurora kinases. psu.edu These modifications highlight the importance of fine-tuning the molecule's shape and electronics to achieve optimal interactions within the cellular environment.

Microsomal Metabolic Stability

Plasma Protein Binding (PPB)

High plasma protein binding can limit the free fraction of a drug available to exert its pharmacological effect. sygnaturediscovery.com Pyrazolyl-urea derivatives have sometimes been associated with high PPB. psu.edu A successful strategy to mitigate this involved making significant changes to the molecular pharmacophore, such as replacing an amide linker with a urea (B33335) motif. This change significantly modified the molecular shape and successfully reduced PPB while maintaining a comparable in vitro activity profile. psu.edu Further optimization, such as the introduction of a 2,6-difluorophenyl group, led to a compound with further reduced PPB (83.1%). psu.edu The goal is not necessarily to eliminate PPB but to understand and manage it to ensure adequate free drug concentrations at the target site. sygnaturediscovery.com

Below is a table summarizing the optimization of a pyrazole-benzimidazole scaffold leading to the multi-kinase inhibitor AT9283.

Data derived from fragment-based discovery studies of Aurora kinase inhibitors. psu.edu

Rational Design Principles for Novel Pyrazolyl-Urea Compounds

The development of new and improved pyrazolyl-urea compounds relies on several key rational design principles, integrating computational and experimental approaches.

Structure-Activity Relationship (SAR) and Structure-Based Design: A cornerstone of rational design is the detailed analysis of SAR, which correlates chemical structure with biological activity. For p38 inhibitors, it was found that the urea moiety is critical, forming key hydrogen bonds with the protein. columbia.edu The N-H groups of the urea interact with the side chain of Glu71, while the urea carbonyl hydrogen bonds with the backbone of Asp168 in the DFG motif. columbia.edunih.gov The aryl group attached to the urea occupies a hydrophobic specificity pocket, and its substitution pattern significantly influences potency. columbia.edu X-ray crystallography plays a pivotal role, providing high-resolution images of the inhibitor bound to its target, which guides further modifications. columbia.eduacs.org For example, crystal structures confirmed that replacing a naphthalene (B1677914) group with a benzyl (B1604629) group could lead to more selective p38α inhibitors. nih.gov

Fragment-Based Drug Discovery (FBDD): This approach starts with identifying low-molecular-weight fragments that bind weakly to the target and then growing or merging them into more potent leads. The development of the multi-kinase inhibitor AT9283 is a prime example of FBDD. acs.orgnih.govpsu.edu The process began with a pyrazole-benzimidazole fragment, which was then optimized using structure-based design to improve its affinity for Aurora kinases. psu.edu This method allows for efficient exploration of chemical space and often yields leads with superior drug-like properties.

Computational Modeling (3D-QSAR and Docking): Computational techniques are invaluable for understanding inhibitor-protein interactions and for predicting the activity of novel compounds. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to pyrazolyl-urea p38 kinase inhibitors. nih.gov These models generate contour maps that indicate where steric bulk, electrostatic charge, and other fields can be modified to enhance activity. nih.gov Molecular docking simulations are used to predict the binding mode of inhibitors in the active site of a kinase, helping to rationalize observed SAR and guide the design of new analogues with improved interactions. nih.govresearchgate.net The integration of 3D-QSAR and docking provides a powerful toolkit for designing potent and selective inhibitors. nih.gov

The table below illustrates key structure-activity relationships for p38 MAP Kinase inhibitors based on the pyrazolyl-urea scaffold.

Data highlighting the importance of specific chemical groups for binding affinity to p38 MAP Kinase. columbia.edu

Future Directions in 1 1 Methyl 1h Pyrazol 4 Yl Urea Scaffold Research

Exploration of Novel Biological Targets for Pyrazolyl-Urea Derivatives

While pyrazolyl-ureas have been extensively studied as kinase inhibitors, the future of this scaffold lies in the exploration of novel and diverse biological targets. nih.govmdpi.com The structural versatility of these compounds allows for their adaptation to interact with a wide range of protein binding sites. Recent research has already begun to uncover new potential applications beyond the traditional focus on kinases like p38-MAPK and Src. mdpi.comresearchgate.net

A significant recent finding is the identification of Ubiquitin Specific Protease 7 (USP-7) as a target for a fluorinated 5-pyrazolyl-urea derivative, STIRUR 41. dntb.gov.uamdpi.comresearchgate.net This discovery opens a new avenue for developing anticancer agents, particularly for neuroblastoma, by targeting the deubiquitination pathway that protects proteins from degradation. dntb.gov.ua Another emerging area is in antiparasitic drug discovery, where pyrazolyl-urea derivatives are being investigated as potential inhibitors of novel targets like the P. falciparum p-type cation ATPase (PfATP4), crucial for the parasite's survival. nih.gov

Furthermore, the anti-angiogenic potential of these scaffolds is a promising field of study. Pyrazolyl-urea and related derivatives have been shown to inhibit the formation of vascular-like structures in neuroblastoma cell lines, suggesting a role in disrupting tumor blood supply, a critical hallmark of cancer progression. nih.gov The exploration of these and other novel targets will be critical for expanding the therapeutic utility of the 1-(1-methyl-1H-pyrazol-4-yl)urea scaffold.

Table 1: Novel and Emerging Biological Targets for Pyrazolyl-Urea Derivatives

| Biological Target | Therapeutic Area | Example Compound/Derivative Class | Research Finding | Citation |

| Ubiquitin Specific Protease 7 (USP-7) | Oncology (Neuroblastoma) | Fluorinated 5-pyrazolyl-urea (STIRUR 41) | Inhibits enzymatic activity and expression of USP-7, blocking downstream signaling. | dntb.gov.uamdpi.com |

| Aurora Kinases (A and B), JAK2, Abl(T315I) | Oncology | Pyrazol-4-yl Urea (B33335) (AT9283) | Potent, multitargeted kinase inhibitor with efficacy in mouse xenograft models. | acs.org |

| Plasmodium falciparum ATPase (PfATP4) | Infectious Disease (Malaria) | Pyrazolyl-urea derivatives | Identified as a potential druggable target for novel antimalarial agents. | nih.gov |

| FLT3-ITD and BCR-ABL Pathways | Oncology (Leukemia) | N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine | A dual inhibitor that also potently targets secondary resistance mutations like FLT3-ITD/D835Y. | nih.gov |

| Angiogenesis / Vascular Mimicry | Oncology (Neuroblastoma) | Pyrazolyl-urea and dihydro-imidazo-pyrazolyl-urea derivatives | Inhibit the ability of malignant neuroblastoma cells to form vascular-like structures. | nih.gov |

| Fibroblast Growth Factor Receptors (FGFRs) | Oncology | Erdafitinib (contains a 3-(1-methyl-1H-pyrazol-4-yl)-quinoxaline scaffold) | A pan-FGFR inhibitor that suppresses tumor cell proliferation in FGFR-overexpressing cells. | mdpi.com |

| Transient Receptor Potential Vanilloid 1 (TRPV1) | Pain Management | 1-Indazolyl-3-(pyrazolylmethyl) ureas | Systematic optimization led to highly potent antagonists that did not induce hyperthermia. | researchgate.net |

Development of Greener and More Efficient Synthetic Methodologies

The advancement of the this compound scaffold in drug development is also dependent on the creation of sustainable and efficient synthetic routes. Traditional multi-step syntheses often involve hazardous reagents and generate significant waste. bohrium.com The principles of green chemistry are increasingly being applied to the synthesis of pyrazole-containing compounds, offering environmentally benign alternatives. researchgate.net

A promising future direction is the use of deep eutectic solvents (DESs), such as those based on choline (B1196258) chloride and urea. bohrium.comresearchgate.netnih.gov These solvents are not only environmentally friendly but can also act as catalysts, simplifying procedures and often leading to higher yields in shorter reaction times. bohrium.comnih.gov Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form the final product, represent another key strategy. acs.org Developing MCRs for the synthesis of this compound and its derivatives in aqueous media or under solvent-free conditions would significantly improve the efficiency and environmental impact of their production. researchgate.netacs.org The adoption of these green techniques will be essential for the cost-effective and sustainable large-scale synthesis required for pharmaceutical development.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Future research will increasingly rely on AI/ML for several key tasks:

High-Throughput Virtual Screening (HTVS): ML models can rapidly screen massive virtual libraries of pyrazolyl-urea derivatives against various biological targets, prioritizing a smaller, more promising set of compounds for synthesis and experimental testing. nih.gov

De Novo Drug Design: Generative AI models can design entirely novel pyrazolyl-urea derivatives with desired properties, such as high potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: Advanced QSAR studies, like the 3D-QSAR and molecular docking analyses already applied to some pyrazolyl-urea kinase inhibitors, can be expanded. researchgate.net These models help elucidate the key structural features required for biological activity and guide the rational design of more potent analogues. researchgate.netresearchgate.net

Expanding the Scope of Derivatization and Scaffold Diversification for Enhanced Potency and Selectivity

While the this compound core is well-established, its full potential can only be realized through continued exploration of derivatization and scaffold diversification. The goal is to fine-tune the molecule's interaction with its biological target to enhance potency, improve selectivity over related proteins (to reduce side effects), and optimize pharmacokinetic properties. nih.govacs.org

Strategies for future exploration include:

Systematic Substitution: As demonstrated in the development of antileishmanial agents and TRPV1 antagonists, systematically altering substituents on both the pyrazole (B372694) ring and the urea moiety can lead to dramatic improvements in potency and metabolic stability. researchgate.netacs.org Adding groups like a cyclopropyl (B3062369) moiety to the pyrazole ring, for example, has been shown to significantly boost activity. acs.org

Scaffold Hopping and Morphing: This involves making more significant changes to the core structure, such as replacing a phenyl ring with a pyrazole or morphing a rigid tricyclic system into a more synthetically accessible bicyclic one. mdpi.comnih.gov This strategy can overcome challenges with intellectual property, improve drug-like properties, and uncover novel interactions with the target protein. mdpi.comnih.gov

Fragment-Based Growth: As successfully used to develop the multitargeted kinase inhibitor AT9283, starting with a small pyrazole-based fragment and "growing" it by adding functionalities guided by structural biology data (like X-ray crystallography) is a powerful method for achieving high potency and desired selectivity. acs.org

These diversification strategies, summarized in the table below, will be crucial for tailoring the next generation of this compound-based compounds for specific diseases and targets.

Table 2: Strategies for Derivatization and Scaffold Diversification

| Strategy | Approach | Example Outcome | Citation |

| Systematic Substitution | Addition of a cyclopropyl group at the 4-position of the pyrazole ring. | Significantly improved antileishmanial potency compared to the unsubstituted analogue. | acs.org |

| Scaffold Morphing | Breaking a tricyclic scaffold into an N-(pyrazin-2-yl)pyrimidin-4-amine. | Maintained key hinge-binding interactions for CHK1 potency while improving synthetic tractability. | nih.gov |

| Fragment-Based Optimization | Optimization of a ligand-efficient pyrazole-benzimidazole fragment using structure-based design. | Led to the identification of AT9283, a potent dual Aurora A/Aurora B kinase inhibitor. | acs.org |

| Scaffold Hopping | Replacing a benzene (B151609) ring with a pyrazole ring during lead optimization. | Afforded potent inhibitors with less lipophilicity and better drug-like properties. | mdpi.com |

Q & A

Q. What are standard synthetic routes for preparing 1-(1-methyl-1H-pyrazol-4-yl)urea derivatives?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with functionalization of the pyrazole core. For example:

Pyrazole ring formation : The Vilsmeier-Haack reaction is commonly used to introduce aldehyde groups to pyrazole precursors (e.g., 3-methyl-1-aryl-1H-pyrazol-5(4H)-one) .

Urea linkage : Coupling of the pyrazole intermediate with an isocyanate or via nucleophilic substitution using carbodiimides under reflux conditions (e.g., ethanol or DMF, 60–80°C, 12–24 hours) .

Purification : Recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

- Key Data :

| Step | Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Vilsmeier-Haack | Xylene, 25–30 hr reflux | 70–85 | |

| 2 | Urea coupling | DMF, 60°C, 12 hr | 60–75 |

Q. How is structural confirmation performed for this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., urea NH peaks at δ 6.5–7.5 ppm; pyrazole CH3 at δ 2.3–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ = 180.0874 for C₆H₉N₃O) .

- Elemental Analysis : Validates C/H/N/O ratios (±0.3% deviation) .

Q. What preliminary biological screening approaches are used for this compound?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases or phosphatases (IC₅₀ determination via spectrophotometry) .

- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) using HEK293 cells transfected with target receptors .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives?

- Methodological Answer :

- Reaction path search : Quantum chemical calculations (DFT) predict transition states and intermediates .

- Machine learning : Training models on existing reaction databases to predict optimal solvents/catalysts (e.g., ethanol vs. DMF for urea coupling) .

- Case Study : ICReDD’s workflow reduced reaction optimization time by 40% using feedback loops between computational and experimental data .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., replace thiophene with furan in vs. 20) and compare IC₅₀ values.

- Assay standardization : Use isogenic cell lines and control for batch-to-batch compound purity (HPLC >99%) .

- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify outliers .

Q. How to design experiments for elucidating the compound’s mechanism of action?

- Methodological Answer :

- Target deconvolution : Use chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify binding partners .

- Kinetic studies : Surface plasmon resonance (SPR) measures binding kinetics (ka/kd) for enzyme-inhibitor interactions .

- In silico docking : AutoDock Vina or Schrödinger Suite predicts binding poses in target active sites .

Experimental Design & Data Analysis

Q. What factorial design approaches improve synthesis scalability?

- Methodological Answer :

- 2³ factorial design : Vary temperature (60°C vs. 80°C), solvent (ethanol vs. DMF), and catalyst (DBU vs. DIPEA) to optimize yield .

- Response surface methodology (RSM) : Model interactions between variables (e.g., solvent polarity vs. reaction time) .

Q. How to validate purity and stability in long-term storage?

- Methodological Answer :

- Accelerated stability testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC (e.g., detect hydrolysis products) .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >150°C indicates suitability for room-temperature storage) .

Tables for Key Comparisons

Q. Table 1: Biological Activity of Structural Analogues

| Derivative | Target (IC₅₀, nM) | Key Structural Difference | Reference |

|---|---|---|---|

| A (Thiophene) | Kinase X: 120 ± 15 | Thiophen-2-ylmethyl group | |

| B (Furan) | Kinase X: 85 ± 10 | Furan-2-yl substitution |

Q. Table 2: Solvent Impact on Urea Coupling Efficiency

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | 36.7 | 75 | 98.5% |

| Ethanol | 24.3 | 62 | 95.2% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.